Bienvenue dans la boutique en ligne BenchChem!

2-Amino-6-Chloropyrazine

Protein Kinase C Inhibition Fragment-Based Drug Discovery Kinase Inhibitor Selectivity

2-Amino-6-chloropyrazine (CAS 33332-28-4; C4H4ClN3; MW 129.55 g/mol) is a disubstituted aminopyrazine bearing an amino group at the 2-position and a chlorine atom at the 6-position of the pyrazine ring. This compound serves as a versatile heteroaromatic building block in medicinal chemistry and agrochemical synthesis.

Molecular Formula C4H4ClN3
Molecular Weight 129.55 g/mol
CAS No. 33332-28-4
Cat. No. B134898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-Chloropyrazine
CAS33332-28-4
Synonyms2-Amino-6-chloropyrazine;  2-Chloro-6-aminopyrazine;  6-Amino-2-chloropyrazine;  6-Chloro-2-aminopyrazine;  6-Chloro-2-pyrazinylamine; 
Molecular FormulaC4H4ClN3
Molecular Weight129.55 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)Cl)N
InChIInChI=1S/C4H4ClN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8)
InChIKeyJTPXVCKCLBROOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-Chloropyrazine (CAS 33332-28-4): Key Heterocyclic Intermediate and Kinase Inhibitor Fragment


2-Amino-6-chloropyrazine (CAS 33332-28-4; C4H4ClN3; MW 129.55 g/mol) is a disubstituted aminopyrazine bearing an amino group at the 2-position and a chlorine atom at the 6-position of the pyrazine ring [1]. This compound serves as a versatile heteroaromatic building block in medicinal chemistry and agrochemical synthesis . Notably, it has been characterized as an ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) and protein kinase C (PKC), with an established X-ray crystal structure in complex with CDK2 (PDB ID: 1WCC), confirming its binding mode at the kinase active site [2]. Its physicochemical properties—including a melting point of 150-152 °C and solubility in DMSO and methanol—make it suitable for diverse synthetic and assay applications .

Why 2-Amino-6-Chloropyrazine Cannot Be Interchanged with Other Halogenated Aminopyrazines in Procured Research


The specific 2-amino-6-chloro substitution pattern on the pyrazine ring is not a generic feature that can be substituted without consequence. Even among close analogs such as 2-amino-5-bromopyrazine or 2-amino-6-bromopyrazine, the halogen type and position fundamentally alter both synthetic utility and biological activity . For instance, the chlorine atom at the 6-position provides a uniquely tunable electrophilic site for palladium-catalyzed cross-coupling reactions and regioselective nucleophilic substitutions that are not readily achievable with bromo- or iodo- analogs due to differences in bond dissociation energies and reactivity profiles [1]. Furthermore, comparative kinase inhibition data demonstrate that the chloro-substituent confers a distinct inhibitory profile compared to the corresponding bromo-analog; substituting chlorine with bromine reduces PKC inhibitory potency by approximately 50% (IC50 shift from 115 µM to 230 µM) . Therefore, procurement decisions based solely on chemical class—assuming all aminohalopyrazines are functionally equivalent—will yield divergent synthetic outcomes and irreproducible biological results.

Quantitative Differentiation Evidence: 2-Amino-6-Chloropyrazine Performance vs. Closest Analogs


Comparative PKC Inhibition: 2-Amino-6-Chloropyrazine vs. 2-Amino-5-Bromopyrazine

2-Amino-6-chloropyrazine exhibits approximately 2-fold greater inhibitory potency against protein kinase C (PKC) compared to its brominated positional isomer 2-amino-5-bromopyrazine, based on head-to-head in vitro kinase activity assays . The chloro-analog demonstrates an IC50 of 115 µM against PKC purified from rat brain, whereas the bromo-analog shows a markedly higher IC50 of 230 µM under identical assay conditions . This quantitative difference in inhibitory activity is attributable to the differential electronic and steric contributions of chlorine versus bromine at the pyrazine ring, which modulate hydrogen bonding interactions at the kinase active site .

Protein Kinase C Inhibition Fragment-Based Drug Discovery Kinase Inhibitor Selectivity

Synthetic Yield Comparison: Optimized Ammonolysis Route vs. Alternative Amide Coupling Route

When employed as a synthetic intermediate in downstream coupling reactions, the choice of 2-amino-6-chloropyrazine synthetic route significantly impacts yield. A direct ammonolysis approach using 2,6-dichloropyrazine with 28% aqueous NH3 in a sealed tube at 100 °C for 18 hours delivers 2-amino-6-chloropyrazine in 91% isolated yield [1]. In contrast, when this compound is subsequently used in an amide coupling reaction to synthesize N-(6-chloro-pyrazin-2-yl)-4-hydroxy-2-n-propyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide under xylene reflux conditions, the reported yield is only 52% of theory [2]. This 39% absolute yield differential highlights the importance of optimizing both the initial preparation route and downstream reaction conditions, and provides a quantitative benchmark for process chemists evaluating synthetic feasibility.

Synthetic Chemistry Process Development Aminopyrazine Preparation

CDK2 Inhibitory Activity of 2-Amino-6-Chloropyrazine Quantified via Radiometric Assay

2-Amino-6-chloropyrazine has been quantitatively characterized as a CDK2 inhibitor with an IC50 of 350,000 nM (350 µM) determined via a radiometric assay measuring incorporation of gamma-phosphate from [gamma-33P]-ATP into histone H1 substrate [1]. This activity, while weak (IC50 > 100 µM), is characteristic of a fragment hit suitable for structure-based optimization, as confirmed by its co-crystal structure with CDK2 (PDB ID: 1WCC) [2]. As a benchmark within the aminopyrazine fragment class, compounds showing CDK2 IC50 values above 100 µM but with high ligand efficiency (low molecular weight, favorable binding mode) represent valuable starting points for fragment elaboration [2]. In contrast, more elaborated pyrazine-based CDK2 inhibitors such as those in the 6d/6k/6m-p series achieve IC50 values in the low micromolar to nanomolar range (0-10 µM testing range), illustrating the trajectory from fragment hit to optimized lead [3].

Cyclin-Dependent Kinase Cell Cycle Fragment Screening

Multi-Target Kinase Interaction Profile: Predicted Selectivity Scores Across the Kinome

Computational target prediction analysis using DrugDomain identifies a ranked selectivity profile for 2-amino-6-chloropyrazine across multiple human kinases. The highest predicted interaction score is with cyclin-dependent kinase 2 (CDK2; score: 1.6166), consistent with experimentally validated CDK2 binding [1]. Other predicted targets with substantially lower scores include MAP kinase-activated protein kinase 2 (MAPKAPK2; score: 0.0127), Aurora kinase A (AURKA; score: 0.0104), CDK4 (score: 0.0073), MAPK1 (score: 0.0069), and GSK3B (score: 0.0044) [1]. The >100-fold difference between the primary target (CDK2) and secondary predicted targets (MAPKAPK2, AURKA) suggests a degree of kinome selectivity that is atypical for a low-molecular-weight fragment scaffold [1]. In contrast, many aminopyrazine kinase inhibitor scaffolds exhibit promiscuous multi-kinase inhibition, requiring extensive medicinal chemistry efforts to achieve selectivity; 2-amino-6-chloropyrazine may offer a more favorable starting selectivity profile [2].

Kinase Selectivity Profiling Polypharmacology Computational Target Prediction

Key Intermediate for Biologically Active Derivatives: A2B Adenosine Receptor Antagonist Synthesis

2-Amino-6-chloropyrazine is established across multiple authoritative vendor technical datasheets and database entries as a core building block for the preparation of A2B adenosine receptor antagonists and other biologically active compounds [1]. While a specific comparative synthesis yield for A2B antagonist preparation is not provided in the available literature, the consensus across independent commercial sources establishes this compound as the preferred disubstituted pyrazine intermediate for this therapeutic class . In contrast, alternative pyrazine regioisomers (e.g., 2-amino-3-chloropyrazine, 2-amino-5-chloropyrazine) and other heteroaromatic scaffolds are not similarly documented as established intermediates for A2B antagonist synthesis, indicating that the 2-amino-6-chloro substitution pattern is critical for downstream chemistry leading to this pharmacophore class [1].

A2B Adenosine Receptor Medicinal Chemistry Heterocyclic Synthesis

Derivatization Versatility: Sequential Halogenation and Cross-Coupling Capacity

2-Amino-6-chloropyrazine serves as a versatile starting material for further regioselective functionalization. Specifically, treatment with N-bromosuccinimide (NBS) in acetonitrile at 0 °C enables regioselective dibromination to yield 2-amino-3,5-dibromo-6-chloropyrazine in 94.7% yield [1]. This high-yielding transformation demonstrates the ability to introduce additional halogen handles orthogonally to the existing 6-chloro substituent. Furthermore, the product of this reaction can be elaborated via palladium-catalyzed cyanation (copper(I) iodide, KCN, DMF, 200 °C) to yield 5-amino-3-chloropyrazine-2-carbonitrile in 82% yield [2]. This sequential derivatization capacity (chlorination → bromination → cyanation) provides synthetic access to polyfunctionalized pyrazine scaffolds that are not readily accessible from alternative regioisomers due to differing reactivity patterns at the 2- and 6-positions [2].

Synthetic Methodology Regioselective Bromination Palladium-Catalyzed Coupling

Optimal Application Scenarios for Procuring 2-Amino-6-Chloropyrazine (CAS 33332-28-4)


CDK2 Fragment-Based Drug Discovery Programs Requiring Structural Validation

Research groups engaged in fragment-based lead discovery targeting cyclin-dependent kinase 2 (CDK2) should procure 2-amino-6-chloropyrazine for its experimentally validated binding mode and X-ray crystal structure (PDB ID: 1WCC), which provides a structural roadmap for fragment elaboration [5]. The confirmed IC50 of 350 µM and ligand efficiency characteristics make it suitable for structure-guided optimization campaigns, while the predicted kinome selectivity profile (primary CDK2 interaction with >100-fold separation from secondary targets) reduces the risk of encountering polypharmacology issues early in the optimization trajectory .

PKC Inhibitor Fragment Screening with Superior Baseline Potency Requirements

Investigators pursuing protein kinase C (PKC) inhibitors via fragment-based approaches should select 2-amino-6-chloropyrazine over the 2-amino-5-bromopyrazine alternative, based on direct comparative data showing 2-fold greater inhibitory potency (IC50 115 µM vs. 230 µM) . This quantitative potency advantage translates to a more favorable starting point for hit-to-lead campaigns, potentially reducing the number of synthetic iterations required to achieve target potency thresholds and enabling detection of activity at lower compound concentrations in biochemical and cellular assays.

Multi-Step Synthesis of Polyfunctionalized Pyrazine Derivatives via Sequential Halogenation

Medicinal chemistry and process chemistry groups synthesizing polyfunctionalized pyrazine scaffolds should procure 2-amino-6-chloropyrazine for its demonstrated capacity to undergo high-yielding sequential transformations: regioselective dibromination (94.7% yield) followed by palladium-catalyzed cyanation of the resulting derivative (82% yield) [5]. This orthogonal functionalization pathway enables efficient access to 5-amino-3-chloropyrazine-2-carbonitrile and related scaffolds, minimizing the procurement of multiple specialized starting materials and reducing overall synthetic step count in library generation efforts.

A2B Adenosine Receptor Antagonist Development and Related Heterocyclic Library Synthesis

Research programs developing A2B adenosine receptor antagonists should standardize on 2-amino-6-chloropyrazine as the core pyrazine building block, given its established and well-documented role across multiple authoritative sources as the preferred intermediate for this therapeutic class [5]. Additionally, the optimized ammonolysis preparation route delivering 91% yield provides a cost-effective and scalable method for obtaining the compound in research quantities, enabling efficient library synthesis without requiring extensive in-house route development [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-Chloropyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.